Xanthoxylol

Beschreibung

Eigenschaften

CAS-Nummer |

54983-95-8 |

|---|---|

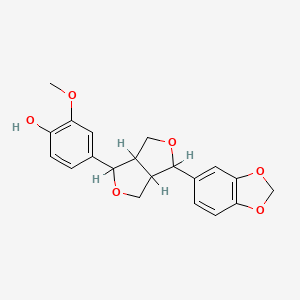

Molekularformel |

C20H20O6 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

4-[(3S,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20-/m1/s1 |

InChI-Schlüssel |

VBIRCRCPHNUJAS-VPCNSNALSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |

melting_point |

140 - 142 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Steps and Intermediate Formation

The Mn(III)-mediated oxidative cyclization of acetoacetate derivatives serves as a foundational step in xanthoxylol synthesis. For instance, acetoacetate 11 undergoes Mn(III)-catalyzed cyclization to form 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one (12 ) with exceptional diastereocontrol (d.r. 22:1). This intermediate features an activated cyclopropane ring, which is subsequently opened via Lewis acid catalysis (e.g., BFOEt) using benzylic alcohols to yield α-acetyl-γ-butyrolactones (16 , 18–20 ).

Diazo-Transfer and C–H Insertion

The α-acetyl-γ-butyrolactones undergo diazo-transfer reactions with in situ-generated triflyl azide (TfN) to produce α-diazo-γ-butyrolactones (22–25 ). These diazo compounds undergo rhodium(II)-catalyzed C–H insertion, achieving the stereoselective formation of the endo,exo-furofuranone core. The final step affords xanthoxylol (26–29 ) in overall yields of 41–48% from 1-phenylallyl alcohol (±)-10 .

Table 1: Key Parameters for Mn(III)-Rh(II) Synthesis

| Intermediate | Reaction Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 11 → 12 | Mn(III), CHCl, 0°C to RT | 85 | 22:1 |

| 12 → 16 | BFOEt, PhCHOH | 78 | – |

| 22 → 26 | Rh(OAc), CHCl | 90 | >20:1 |

Four-Carbon Synthon Approach with Lewis Acid Catalysis

Regiospecific Anion Production

A four-carbon synthon (6 ) enables regiospecific anion generation, facilitating the stepwise assembly of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes. Starting from 1-methylthio-3,7-dioxabicyclo[3.3.0]octanes (14b–c ), Lewis acid-catalyzed reduction (e.g., EtSiH/BFOEt) yields methyl xanthoxylol alongside methyl piperitol and pluviatilol in a 2:1:1 ratio.

Stereochemical Outcomes

The methylthio group acts as a stereocontrol element, directing equatorial–axial isomer formation. Equilibration during reduction favors methyl xanthoxylol under kinetic conditions, while thermodynamic control shifts the ratio toward methyl pluviatilol.

Table 2: Product Distribution in Four-Carbon Synthon Method

| Starting Material | Conditions | Methyl Xanthoxylol (%) | Methyl Piperitol (%) | Methyl Pluviatilol (%) |

|---|---|---|---|---|

| 14b | EtSiH/BFOEt | 25 | 50 | 25 |

Radical Cyclization Using Titanium(III) Chloride

Epoxy Olefin Substrates

Titanium(III)-mediated radical cyclization of epoxy olefins (4a–g ) generates tetrahydrofuran intermediates, which are subsequently hydrogenolyzed to yield xanthoxylol. For example, epoxy ether 4a undergoes cyclization with bis(cyclopentadienyl)titanium(III) chloride (CpTiCl) to form a tetrahydrofuran lignan, which is debenzylated via hydrogenolysis.

Advantages and Limitations

This method achieves moderate yields (40–60%) but requires stoichiometric titanium reagents, complicating large-scale synthesis. However, it offers access to diverse lignan scaffolds through variations in epoxy olefin substitution.

Asymmetric Synthesis from Enantiomerically Enriched Alcohols

Chiral Starting Materials

Enantiomerically enriched 1-arylallyl alcohol (S )-31 serves as a precursor for asymmetric xanthoxylol synthesis. Mn(III)-mediated cyclization of (S )-31 derivatives ensures retention of stereochemistry, enabling the synthesis of (+)-xanthoxylol with >98% enantiomeric excess (ee).

Catalytic Asymmetric Epoxidation

Katsuki–Sharpless epoxidation of divinyl carbinol intermediates introduces chiral centers, which are elaborated into the benzo[c]oxepine core of xanthoxylol. This approach highlights the versatility of asymmetric catalysis in lignan synthesis.

Table 3: Asymmetric Synthesis Parameters

| Step | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Epoxidation | Ti(OiPr)/(R)-BINOL | 95 | 82 |

| Cyclopropane Opening | BFOEt | – | 78 |

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

The Mn(III)-Rh(II) method offers superior diastereocontrol (d.r. >20:1) and moderate yields (41–48%), whereas the titanium-mediated radical approach provides broader scaffold diversity at the cost of efficiency. Asymmetric synthesis achieves high enantiopurity but requires chiral starting materials, increasing complexity.

Analyse Chemischer Reaktionen

Types of Reactions: Xanthoxylol undergoes various chemical reactions, including:

Oxidation: Xanthoxylol can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert xanthoxylol into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted xanthoxylol compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Precursor

Xanthoxylol serves as a precursor for the synthesis of other bioactive lignans. Its structural features make it an ideal model compound for studying lignan biosynthesis pathways, allowing researchers to explore the formation and modification of lignans in various plant species.

Biological Applications

Cytotoxicity Against Cancer Cells

Xanthoxylol exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values reported at 9.15 μM and 13.95 μM, respectively . This efficacy is attributed to its ability to induce apoptosis through the activation of caspases and disruption of mitochondrial function .

Mechanisms of Action

- Cytotoxicity: Induces apoptosis in cancer cells.

- Anti-inflammatory Properties: Inhibits pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

- Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

Medical Applications

Potential Anticancer Drug Development

Due to its cytotoxic properties, xanthoxylol is being investigated as a potential candidate for anticancer drug development. Its efficacy surpasses that of traditional chemotherapeutic agents like 5-fluorouracil, indicating a need for further exploration into its therapeutic potential against various cancers .

Industrial Applications

Natural Pesticides and Cosmetic Formulations

Xanthoxylol is utilized in developing natural pesticides due to its antimicrobial properties. Additionally, it is incorporated into cosmetic formulations as a bioactive ingredient, leveraging its anti-inflammatory and skin-protective effects.

Data Table: Summary of Xanthoxylol's Applications

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells

A study conducted on MCF-7 and MDA-MB-231 cells demonstrated that xanthoxylol significantly reduced cell viability in a dose-dependent manner. The findings highlighted its potential as an effective treatment for breast cancer, warranting further investigation into its mechanisms and efficacy compared to existing treatments . -

Antimicrobial Properties Assessment

Research evaluating xanthoxylol's antimicrobial activity found it effective against various bacterial strains, reinforcing its application in natural pesticide development. The compound's ability to disrupt microbial membranes was particularly noted as a key mechanism behind its antimicrobial effects .

Wirkmechanismus

Xanthoxylol exerts its effects through several mechanisms:

Cytotoxicity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Anti-inflammatory: Xanthoxylol inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antimicrobial: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Pluviatilol and Methyl Pluviatilol

- Structural Features : Pluviatilol and its methyl derivative share the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan skeleton with xanthoxylol. However, their stereochemistry at C-7' differs, as revised by Pelter et al. (1976) .

- Sources : Found in Asarum sieboldii and related species .

- Bioactivity : While xanthoxylol demonstrates potent cytotoxicity, pluviatilol derivatives are less studied in pharmacological contexts. Structural revisions suggest stereochemical variations may influence activity .

Sesamin and Asarinin

- Structural Features: Both are C-7' stereoisomeric furanolignans with two benzodioxole rings. Unlike xanthoxylol, they lack the phenolic methoxy group .

- Sources : Common in Zanthoxylum species .

- Bioactivity: Sesamin and asarinin show weaker cytotoxicity (IC50 > 50 μM in MCF-7 cells) compared to xanthoxylol, highlighting the role of the phenolic moiety in enhancing activity .

(+)-Pinoresinol Derivatives

- Structural Features: (+)-Pinoresinol di-O-β-D-glucopyranoside (C32H42O16) is a glycosylated lignan, differing from xanthoxylol in its glucose substitutions and larger molecular weight .

- Sources : Isolated from Eleutherococcus sessiliflorus roots .

- Bioactivity: Glycosylation may improve solubility but reduce membrane permeability compared to non-glycosylated xanthoxylol .

Taiwanins (Taiwanin E and C)

- Structural Features: Taiwanin E (C20H12O7) and Taiwanin C (C20H12O6) are dibenzo-γ-lactones, contrasting with xanthoxylol’s furanoid lignan structure .

- Sources : Found in Eleutherococcus sessiliflorus roots .

- Bioactivity: Limited data exist, but their lactone structure may confer distinct mechanisms of action compared to xanthoxylol’s furan system .

Comparative Data Table

Key Research Findings

- Structural-Activity Relationship (SAR): Xanthoxylol’s methoxy-phenol group enhances cytotoxicity compared to sesamin and asarinin, which lack this moiety . Stereochemical differences in pluviatilol derivatives may explain their reduced bioactivity .

- Pharmacological Potential: Xanthoxylol’s IC50 values against breast cancer cells surpass those of 5-fluorouracil, underscoring its therapeutic promise .

- Natural Distribution: Co-occurrence with Taiwanins and pinoresinol derivatives in Eleutherococcus sessiliflorus suggests evolutionary conservation of lignan biosynthesis pathways .

Q & A

Q. What are the primary natural sources of Xanthoxylol, and what methodological approaches are used for its extraction and identification?

Xanthoxylol is a furanoid lignan found in plants such as Asarum sieboldii, Zanthoxylum piperitum, and Justicia orbiculata . Extraction typically involves solvent-based methods (e.g., ethanol or methanol), followed by chromatographic purification (e.g., column chromatography or HPLC). Identification relies on spectroscopic techniques such as NMR and mass spectrometry (MS), with fragmentation patterns (e.g., m/z 369.13 and 319.10 in MS²) aiding structural confirmation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing Xanthoxylol’s structural and stereochemical properties?

Key techniques include:

- NMR : Assigns proton and carbon environments (e.g., distinguishing stereoisomers like sesamin and asarinin) .

- LC-HRMS/MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 387.14) and fragment patterns .

- GC-MS : Used for volatile derivatives, particularly in pharmacokinetic studies . Stereochemical analysis often requires X-ray crystallography or comparative studies with known standards .

Advanced Research Questions

Q. How does Xanthoxylol exhibit cytotoxicity in breast cancer cells, and what experimental models validate its efficacy?

Xanthoxylol demonstrates dose-dependent cytotoxicity in MCF-7 (IC₅₀: 9.15 µM) and MDA-MB-231 (IC₅₀: 13.95 µM) cells via MTT assays . Mechanisms include apoptosis induction via caspase-3/8/9 activation and disruption of mitochondrial membrane potential . Comparative studies with 5-fluorouracil (IC₅₀: >20 µM) highlight its superior potency, though cell-line-specific variations (e.g., estrogen receptor status in MCF-7) require careful interpretation .

Q. What challenges arise in synthesizing Xanthoxylol, and how can reaction conditions be optimized for higher yields?

Synthesis hurdles include:

- Low yields : Due to complex stereochemistry (e.g., bicyclic furan systems) .

- Stereochemical control : Use of chiral catalysts or enzymatic resolution to manage diastereomers . Optimization strategies involve solvent polarity adjustments (e.g., DMF for intermediates) and temperature control (e.g., 60°C for cyclization) .

Q. How do pharmacokinetic properties of Xanthoxylol influence its bioavailability, and what models assess its absorption and metabolism?

Nasal administration bypasses first-pass metabolism, enabling detection in plasma and cerebrospinal fluid via LC-HRMS . Key parameters:

Q. How can researchers reconcile discrepancies in cytotoxic data for Xanthoxylol across different studies?

Discrepancies arise from:

- Cell-line heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+) .

- Assay variability : MTT vs. resazurin-based assays may yield differing IC₅₀ values . Mitigation involves standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) and cross-validating with orthogonal assays (e.g., flow cytometry for apoptosis) .

Methodological Recommendations

- For cytotoxicity studies : Use ≥3 biological replicates and include 5-fluorouracil as a positive control .

- For structural elucidation : Combine 2D-NMR (e.g., HSQC, HMBC) with high-resolution MS to resolve stereochemical ambiguities .

- For pharmacokinetics : Employ stable isotope-labeled analogs as internal standards in LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.